molecular formula C9H15F3O3 B14245782 (2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one CAS No. 188939-93-7

(2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one

Cat. No.: B14245782
CAS No.: 188939-93-7
M. Wt: 228.21 g/mol
InChI Key: NYKHXROIAQMWBM-QMMMGPOBSA-N
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Description

(2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one is an organic compound characterized by its unique structure, which includes an ethoxy group, a trifluoromethyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethyl trifluoroacetate and a suitable alcohol in the presence of a base to form the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-7-Methoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one
  • (2S)-7-Ethoxy-1,1,1-difluoro-2-hydroxyheptan-3-one
  • (2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyhexan-3-one

Uniqueness

(2S)-7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

188939-93-7

Molecular Formula

C9H15F3O3

Molecular Weight

228.21 g/mol

IUPAC Name

(2S)-7-ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one

InChI

InChI=1S/C9H15F3O3/c1-2-15-6-4-3-5-7(13)8(14)9(10,11)12/h8,14H,2-6H2,1H3/t8-/m0/s1

InChI Key

NYKHXROIAQMWBM-QMMMGPOBSA-N

Isomeric SMILES

CCOCCCCC(=O)[C@@H](C(F)(F)F)O

Canonical SMILES

CCOCCCCC(=O)C(C(F)(F)F)O

Origin of Product

United States

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